molecular formula C14H22 B14201986 6-Ethynyl-6-methylundeca-1,10-diene CAS No. 922736-64-9

6-Ethynyl-6-methylundeca-1,10-diene

Cat. No.: B14201986
CAS No.: 922736-64-9
M. Wt: 190.32 g/mol
InChI Key: XTVNOZPTRZAYSQ-UHFFFAOYSA-N
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Description

6-Ethynyl-6-methylundeca-1,10-diene is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and it also has an ethynyl group, which is a carbon-carbon triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-6-methylundeca-1,10-diene can be achieved through several methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method utilizes a metathesis catalyst, such as Grubbs’ first-generation catalyst, to facilitate the polymerization reaction . The reaction typically occurs at high temperatures, up to 190°C, or at lower temperatures using solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale ADMET polymerization processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-6-methylundeca-1,10-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-Ethynyl-6-methylundeca-1,10-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-6-methylundeca-1,10-diene involves its ability to participate in various chemical reactions due to the presence of double and triple bonds. These bonds can undergo addition reactions, where reagents add across the multiple bonds, leading to the formation of new products. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions, such as carbocations in electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

    1,10-Undecadiene: Similar structure but lacks the ethynyl group.

    6-Methylundeca-1,10-diene: Similar structure but lacks the ethynyl group.

    1,9-Decadiene: Another diene with a different carbon chain length.

Uniqueness

6-Ethynyl-6-methylundeca-1,10-diene is unique due to the presence of both double and triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it a valuable compound for studying various chemical reactions and developing new materials .

Properties

CAS No.

922736-64-9

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

6-ethynyl-6-methylundeca-1,10-diene

InChI

InChI=1S/C14H22/c1-5-8-10-12-14(4,7-3)13-11-9-6-2/h3,5-6H,1-2,8-13H2,4H3

InChI Key

XTVNOZPTRZAYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)(CCCC=C)C#C

Origin of Product

United States

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